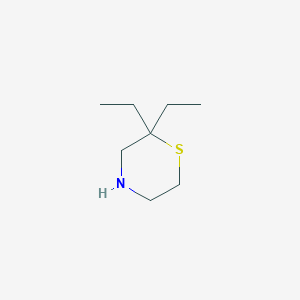

2,2-Diethylthiomorpholine

Description

Significance of the Thiomorpholine (B91149) Heterocyclic Scaffold in Chemical Synthesis and Design

The thiomorpholine ring is a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom. This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrent in biologically active compounds. sigmaaldrich.combenthamdirect.com The presence of both a secondary amine and a thioether group provides a unique combination of chemical properties, including the ability to act as a good base and its utility as a solvent in various chemical processes. nih.govbldpharm.com

The versatility of the thiomorpholine scaffold allows for substitutions at various positions, leading to a wide array of derivatives with diverse pharmacological activities. nih.govjchemrev.com These derivatives have been investigated for a range of biological effects, including:

Antitubercular jchemrev.com

Antiprotozoal jchemrev.com

Antimalarial jchemrev.com

Antioxidant jchemrev.com

Hypolipidemic jchemrev.com

Inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) for type 2 diabetes mellitus. jchemrev.com

The ability to readily modify the thiomorpholine core makes it an attractive starting point for the synthesis of new chemical entities with potential therapeutic applications. sigmaaldrich.com

Historical Context of Thiomorpholine Derivatives in Organic Chemistry Research

The exploration of sulfur and nitrogen-containing heterocycles, such as thiomorpholine, has a long history in organic synthesis. google.com The synthesis of the basic thiomorpholine ring has been approached through various methods. nih.gov Early research in the 20th century laid the groundwork for understanding the reactivity and properties of these heterocycles. enaminestore.com Following World War II, research into heterocyclic chemistry expanded dramatically, with a significant portion of newly registered chemical compounds being heterocyclic in nature. google.com The 1,4-thiazine core, the central structure of thiomorpholine, became a recurrent feature in compounds with applications in both medicinal chemistry and chemical manufacturing due to its wide range of biological properties. google.com

Scope and Research Focus on 2,2-Diethylthiomorpholine

Direct and extensive research on this compound is not widely available in published literature. However, research into its derivatives provides insight into its potential applications. A notable area of investigation is in the development of enzyme inhibitors.

Specifically, a derivative, 4-({[4-(2-butynyloxy)phenyl]alkylsulfonyl})-2,2-diethyl-thiomorpholine-3-carboxylic acid hydroxamide , has been synthesized and investigated as an inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE). google.com TACE is a metalloproteinase that plays a crucial role in the inflammatory process by releasing soluble tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. benthamdirect.comresearchgate.netclockss.org Inhibitors of TACE are being explored for the treatment of inflammatory diseases such as rheumatoid arthritis. benthamdirect.comnih.gov

The synthesis of this derivative starts from 3-ethyl-3-sulphur norvaline , indicating a potential synthetic route to the this compound core. google.com The research on this derivative suggests that the this compound scaffold can be incorporated into molecules designed to interact with specific biological targets.

Chemical Data of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C8H17NS | 159.29 | 1803585-24-1 bldpharm.com |

| This compound 1,1-dioxide | C8H17NO2S | 191.29 | 1804129-06-3 a2bchem.comchemsrc.com |

| 4-({[4-(2-butynyloxy)phenyl]alkylsulfonyl})-2,2-diethyl-thiomorpholine-3-carboxylic acid hydroxamide | Not explicitly stated | 427.1 (M+H)+ | Not available |

| 2,2-diethyl-4-(prop-2-en-1-yl)thiomorpholine | C11H21NS | 199.36 | 1876557-27-5 sigmaaldrich.com |

| 4-[(tert-butoxy)carbonyl]-2,2-diethylthiomorpholine-3-carboxylic acid | C14H25NO4S | 303.42 | 2995272-42-7 enaminestore.com |

| This compound-3-carboxylic acid hydrochloride | C9H18ClNO2S | 239.76 | 2955709-63-2 bldpharm.com |

Properties

IUPAC Name |

2,2-diethylthiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NS/c1-3-8(4-2)7-9-5-6-10-8/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKUTAONPLFPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNCCS1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Diethylthiomorpholine and Its Derivatives

Established Synthetic Routes to the Thiomorpholine (B91149) Ring System Relevant to 2,2-Diethylthiomorpholine

The construction of the thiomorpholine scaffold can be broadly achieved through two primary strategies: cyclization reactions that form the heterocyclic ring and nucleophilic substitution approaches that introduce the heteroatoms into a pre-existing carbon framework. These established methods provide a foundation for devising synthetic pathways to 2,2-disubstituted analogs like this compound.

Cyclization Reactions in Thiomorpholine Synthesis

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including thiomorpholine. A common and effective method involves the intramolecular cyclization of a bifunctional precursor containing both an amine and a thiol or a derivative thereof. For the synthesis of the parent thiomorpholine, this often involves the reaction of a 2-haloethylamino compound with a sulfide (B99878) source or the cyclization of a β-mercaptoethylamine derivative with a two-carbon electrophile.

One of the most prevalent methods for forming the thiomorpholine ring is the reaction of di(2-haloethyl)amines with a sulfur nucleophile, such as sodium sulfide. This double nucleophilic substitution reaction efficiently closes the six-membered ring. Another classical approach involves the reaction of bis(2-hydroxyethyl)amine (diethanolamine) with a sulfurating agent, often through intermediate activation of the hydroxyl groups.

A particularly relevant strategy for substituted thiomorpholines involves the cyclization of appropriately substituted open-chain precursors. For instance, the reaction of a β-aminothiol with a 1,2-dihaloethane can lead to the formation of the thiomorpholine ring. The substituents on the carbon backbone of the precursor will then be incorporated into the final heterocyclic product.

| Precursor Type | Reagent | Product | Reference |

| Di(2-haloethyl)amine | Sodium Sulfide | Thiomorpholine | General Knowledge |

| Bis(2-hydroxyethyl)amine | Sulfurating Agent | Thiomorpholine | General Knowledge |

| β-Aminothiol | 1,2-Dihaloethane | Substituted Thiomorpholine | General Knowledge |

Nucleophilic Substitution Approaches in Thiomorpholine Formation

Nucleophilic substitution reactions offer an alternative and versatile route to the thiomorpholine ring system. This approach typically involves the reaction of a dielectrophilic substrate with a reagent that can provide both the nitrogen and sulfur atoms. For example, the reaction of a 1,2-dihaloethane with a species containing both amino and thiol functionalities can lead to the formation of the thiomorpholine ring.

Furthermore, existing heterocyclic systems can sometimes be transformed into thiomorpholines through nucleophilic substitution reactions. While less common for the de novo synthesis of the core ring, these methods can be valuable for the preparation of specific derivatives.

Specific Synthetic Strategies for this compound

The introduction of a gem-diethyl group at the 2-position of the thiomorpholine ring presents a unique synthetic challenge that requires careful selection of starting materials and reaction conditions. The general methods for thiomorpholine synthesis must be adapted to accommodate the steric bulk and electronic effects of the two ethyl groups.

Precursor Chemistry and Starting Material Selection

The key to synthesizing this compound lies in the preparation of a suitable precursor that already contains the gem-diethyl moiety. A logical starting point would be a β,β-diethyl-β-mercaptoethylamine or a synthon thereof. The synthesis of such a precursor is a critical step and can be envisioned through several routes.

One potential approach involves the synthesis of 2-amino-2-ethylbutan-1-ol, which can be prepared from the corresponding amino acid, 2-amino-2-ethylbutanoic acid, via reduction. The resulting amino alcohol could then be converted to the corresponding aminothiol (B82208) through a multi-step sequence, likely involving activation of the hydroxyl group followed by displacement with a sulfur nucleophile.

Alternatively, a Michael addition of a thiol to a suitably substituted α,β-unsaturated nitroalkene could provide a precursor that, after reduction of the nitro group, yields the desired β-aminothiol. The starting α,β-unsaturated nitroalkene would need to contain the gem-diethyl group.

| Precursor | Synthetic Approach | Key Intermediates |

| 2-Amino-2-ethylbutan-1-thiol | Reduction of 2-amino-2-ethylbutanoic acid, followed by conversion of hydroxyl to thiol | 2-Amino-2-ethylbutanoic acid, 2-Amino-2-ethylbutan-1-ol |

| β,β-Diethyl-β-mercaptoethylamine | Michael addition of a thiol to a nitroalkene, followed by reduction | α,β-Unsaturated nitroalkene with a gem-diethyl group |

Reaction Conditions and Optimization for Diethyl Substitution

Once a suitable precursor carrying the 2,2-diethyl functionality is obtained, the cyclization to form the thiomorpholine ring can be attempted. The reaction of a 2-amino-2-ethylbutan-1-thiol derivative with a 1,2-dihaloethane or a similar two-carbon electrophile would be a primary strategy.

The reaction conditions for this cyclization would need to be carefully optimized to account for the steric hindrance imposed by the gem-diethyl group. This may necessitate the use of higher reaction temperatures, longer reaction times, or more reactive electrophiles. The choice of base to deprotonate the thiol and amine functionalities is also crucial to facilitate the intramolecular nucleophilic attack.

An alternative cyclization strategy could involve the intramolecular reaction of a precursor containing both an amine and a leaving group on the sulfur-containing chain. For example, a 2-(2-haloethylthio)-2-ethylbutanamine could undergo intramolecular cyclization upon treatment with a base to afford the desired this compound.

Synthesis of Key this compound Derivatives

The synthesis of derivatives of this compound can be approached in two main ways: by modifying the pre-formed this compound ring or by utilizing a substituted precursor in the initial cyclization reaction.

N-Substituted Derivatives: The secondary amine nitrogen of this compound is a readily available site for functionalization. N-acylation can be achieved by reacting this compound with acyl chlorides or anhydrides in the presence of a base. N-alkylation can be performed using alkyl halides. These reactions would lead to a variety of N-acyl and N-alkyl-2,2-diethylthiomorpholine derivatives.

S-Oxidized Derivatives: The sulfur atom in the thiomorpholine ring can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation of this compound with one equivalent of an oxidizing agent, such as hydrogen peroxide or a peroxy acid, would be expected to yield this compound S-oxide. The use of an excess of the oxidizing agent would lead to the formation of this compound S,S-dioxide. These derivatives are of interest as they can exhibit different physical and biological properties compared to the parent sulfide.

| Derivative Type | Synthetic Method | Reagents |

| N-Acyl-2,2-diethylthiomorpholine | N-Acylation | Acyl chloride, Base |

| N-Alkyl-2,2-diethylthiomorpholine | N-Alkylation | Alkyl halide, Base |

| This compound S-oxide | Oxidation | Hydrogen peroxide (1 eq.) |

| This compound S,S-dioxide | Oxidation | Hydrogen peroxide (>2 eq.) |

Synthesis of this compound-3-carboxylic Acid and its Analogs

The synthesis of the core carboxylic acid derivative, a key building block, can be envisioned through a convergent strategy involving the formation of the thiomorpholine ring. A plausible approach involves the reaction of a suitably substituted aziridine (B145994) with an α-mercapto ester, followed by cyclization.

A primary route could begin with the synthesis of 2,2-diethylaziridine. This intermediate can then react with ethyl mercaptoacetate. The initial reaction would involve the nucleophilic attack of the sulfur on one of the aziridine carbons, leading to a ring-opened intermediate. Subsequent intramolecular cyclization via attack of the secondary amine onto the ester carbonyl would yield the corresponding 2,2-diethylthiomorpholin-3-one. The final step would involve the hydrolysis of the lactam to afford the target amino acid, this compound-3-carboxylic Acid.

Table 1: Proposed Synthetic Route for this compound-3-carboxylic Acid

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Ethyl-1-butene | N-Bromosuccinimide (NBS), water; then NaOH | 2,2-Diethylaziridine |

| 2 | 2,2-Diethylaziridine, Ethyl mercaptoacetate | Base (e.g., NaOEt), Ethanol | Ethyl 2-((1-(diethyl)methyl)amino)ethylthio)acetate |

| 3 | Product from Step 2 | Base (e.g., NaH), Toluene (B28343), heat | 2,2-Diethylthiomorpholin-3-one |

This multi-step process allows for the systematic construction of the desired scaffold, establishing the key quaternary center at the C2 position and the carboxylic acid functionality at C3.

Synthesis of this compound-3-carboxylic Acid Hydroxamates

Hydroxamic acids are valuable functional groups, and their synthesis from the corresponding carboxylic acids is a well-established transformation. The conversion of this compound-3-carboxylic Acid to its hydroxamate derivative can be achieved through several standard coupling methods.

The most common approach involves the activation of the carboxylic acid followed by reaction with hydroxylamine (B1172632) or a protected form thereof (e.g., O-benzylhydroxylamine). The activation is typically performed using carbodiimide (B86325) coupling agents in the presence of an activating agent to form an active ester in situ, which then readily reacts with hydroxylamine.

Table 2: Common Reagents for Hydroxamic Acid Synthesis

| Coupling Reagent System | Description |

|---|---|

| EDC / HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt) is a widely used system that minimizes side reactions and racemization. |

| DCC / HOBt | Dicyclohexylcarbodiimide (DCC) is another effective coupling agent, though the dicyclohexylurea byproduct can complicate purification. |

| Acid Chloride Method | The carboxylic acid is first converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with hydroxylamine. |

The choice of method depends on the substrate's sensitivity and the desired reaction conditions.

Preparation of Oxidized Forms: Sulfoxides and Sulfones (e.g., this compound 1,1-dioxide)

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, allowing for the preparation of the corresponding sulfoxides and sulfones. The degree of oxidation can be controlled by the choice of oxidant and the reaction stoichiometry.

Synthesis of Sulfoxides: Selective oxidation to the sulfoxide level requires mild conditions. Common reagents for this transformation include one equivalent of hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄).

Synthesis of Sulfones: Stronger oxidizing conditions or an excess of the oxidizing agent will lead to the formation of the sulfone. Reagents such as excess hydrogen peroxide, often with a catalyst like tungstic acid, potassium permanganate (B83412) (KMnO₄), or meta-chloroperoxybenzoic acid (m-CPBA) are effective. google.com A patented method for the synthesis of the parent thiomorpholine-1,1-dioxide involves the oxidation of an N-protected thiomorpholine with potassium permanganate, followed by deprotection. google.com

Table 3: Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Conversion

| Oxidizing Agent | Typical Product | Conditions |

|---|---|---|

| H₂O₂ (1 equivalent) | Sulfoxide | Acetic acid or methanol, room temperature |

| NaIO₄ | Sulfoxide | Methanol/water, 0°C to room temperature |

| m-CPBA (1 equivalent) | Sulfoxide | Dichloromethane (B109758), 0°C |

| H₂O₂ (>2 equivalents) | Sulfone | Acetic acid, heat; or with W or Mo catalyst |

| KMnO₄ | Sulfone | Acetone/water, often requires careful temperature control |

Strategies for Introducing Additional Substituents on the this compound Core

Further diversification of the this compound scaffold can be readily achieved by targeting the nucleophilic nitrogen atom. C-H functionalization of the carbon backbone represents a more advanced but potentially powerful strategy.

N-Functionalization: The secondary amine of the thiomorpholine ring is a versatile handle for introducing a wide range of substituents.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., K₂CO₃, Et₃N) affords N-alkylated derivatives.

N-Acylation: Treatment with acyl chlorides or anhydrides provides the corresponding N-acyl compounds (amides).

N-Arylation: Coupling with aryl halides can be achieved under conditions such as the Buchwald-Hartwig amination or through nucleophilic aromatic substitution with highly activated aryl halides. mdpi.com

C-H Functionalization: While specific examples for the thiomorpholine ring are not prevalent, modern synthetic methods increasingly allow for the direct functionalization of C-H bonds. nih.gov Such strategies, often employing transition metal catalysis, could potentially be used to introduce substituents at the C3, C5, or C6 positions of the ring, although regioselectivity could be a challenge.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the proposed syntheses can significantly reduce their environmental impact.

Prevention and Atom Economy: Designing syntheses to minimize waste is crucial. Cycloaddition reactions or tandem processes that incorporate most of the atoms from the reactants into the final product are preferred. For instance, a one-pot synthesis of the thiomorpholine ring from starting materials without isolating intermediates would improve efficiency and reduce waste.

Use of Safer Solvents and Reagents: Traditional organic solvents like dichloromethane and toluene should be replaced where possible. Greener alternatives for heterocyclic synthesis include water, polyethylene (B3416737) glycols (PEGs), and bio-derived solvents like glycerol (B35011) or ethyl lactate. mdpi.commdpi.comresearchgate.net Similarly, hazardous reagents like thionyl chloride could potentially be substituted with less toxic alternatives.

Design for Energy Efficiency: Employing energy-efficient methods can reduce the carbon footprint of the synthesis. Microwave-assisted synthesis can dramatically shorten reaction times, while continuous flow processes can offer better temperature control and safety, especially for hazardous reactions. nih.govacs.org The development of a continuous flow photochemical synthesis for the parent thiomorpholine is a prime example of a greener, more efficient approach. nih.govacs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. For oxidation reactions, employing a recyclable metal catalyst with a green oxidant like H₂O₂ is preferable to using stoichiometric, waste-generating reagents like KMnO₄. Photocatalysis, as seen in some modern thiomorpholine syntheses, offers a powerful tool for activating molecules using light, an abundant and clean energy source. organic-chemistry.org

Table 4: Application of Green Chemistry Principles

| Principle | Conventional Approach | Greener Alternative |

|---|---|---|

| Solvents | Dichloromethane, Toluene | Water, PEG-400, Ethanol, 2-MeTHF |

| Reagents | Stoichiometric oxidants (KMnO₄) | Catalytic oxidation (e.g., Fe/H₂O₂) |

| Energy | Conventional heating (oil bath) | Microwave irradiation, Flow chemistry |

| Process | Multi-step with intermediate isolation | One-pot or telescoped reactions |

By integrating these principles, the synthesis of this compound and its derivatives can be designed to be not only efficient but also environmentally responsible.

Chemical Reactivity and Transformation Mechanisms of 2,2 Diethylthiomorpholine

Heteroatom-Directed Reactivity: Nitrogen and Sulfur Centers

The nitrogen and sulfur atoms are the primary sites for chemical reactions, acting as nucleophilic centers that dictate the compound's reactivity towards a variety of electrophiles.

The nitrogen atom in the 2,2-diethylthiomorpholine ring possesses a lone pair of electrons, rendering it a nucleophilic and basic center. As a secondary amine, it readily participates in reactions with a wide range of electrophiles. Common transformations include N-alkylation, N-acylation, and N-arylation, leading to the formation of N-substituted derivatives. These reactions are fundamental in modifying the molecule's properties and in the synthesis of more complex structures. For instance, coupling with various agents can introduce new functional moieties onto the nitrogen atom. nih.govnih.gov The reactivity is analogous to that of other secondary cyclic amines, though the adjacent diethyl groups may exert some steric hindrance, potentially slowing the reaction rate compared to unsubstituted thiomorpholine (B91149).

Table 1: Examples of Electrophilic Reactions at the Nitrogen Center

| Reaction Type | Electrophile Example | Product Class |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl-2,2-diethylthiomorpholinium salt |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acyl-2,2-diethylthiomorpholine |

| N-Arylation | Activated Aryl Halide (e.g., 4-Fluoronitrobenzene) | N-Aryl-2,2-diethylthiomorpholine |

The sulfur atom of the thioether linkage is also a potent nucleophilic center. The nucleophilicity of sulfur in thioethers is significantly greater than that of the oxygen atom in the analogous morpholine (B109124) structure. libretexts.orgmsu.edu This enhanced reactivity allows the sulfur atom to react with electrophiles, most notably in alkylation reactions to form ternary sulfonium salts. libretexts.orgmsu.edu These reactions typically proceed via an Sₙ2 mechanism. libretexts.orgnih.gov The resulting sulfonium salts are stable, charged compounds that can serve as intermediates for further chemical transformations.

Table 2: Formation of Sulfonium Salts from this compound

| Reactant | Electrophile | Product |

|---|---|---|

| This compound | Methyl Iodide | S-Methyl-2,2-diethylthiomorpholinium Iodide |

| This compound | Ethyl Bromide | S-Ethyl-2,2-diethylthiomorpholinium Bromide |

Spectroscopic and Structural Characterization of 2,2 Diethylthiomorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR Spectral Analysis of 2,2-Diethylthiomorpholine and its Derivatives

The proton (¹H) NMR spectrum of this compound is expected to provide key information regarding the number of distinct proton environments, their multiplicity (spin-spin coupling), and their relative spatial arrangement. The diethyl groups at the C2 position would likely exhibit characteristic signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons. The methyl protons would appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons of the ethyl groups would, in turn, appear as a quartet due to coupling with the methyl protons.

The protons on the thiomorpholine (B91149) ring itself, specifically at the C3, C5, and C6 positions, would also give rise to distinct signals. The protons at C3 and C5, being adjacent to the sulfur and nitrogen atoms respectively, would have their chemical shifts influenced by the electronegativity of these heteroatoms. The coupling patterns between these ring protons would be crucial in confirming the chair-like conformation of the thiomorpholine ring, which is common for such saturated heterocyclic systems.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₂- (Ethyl) | 1.5 - 1.8 | Quartet (q) | ~7.5 |

| -CH₃ (Ethyl) | 0.8 - 1.1 | Triplet (t) | ~7.5 |

| H-3 | 2.6 - 2.9 | Multiplet | - |

| H-5 | 2.8 - 3.1 | Multiplet | - |

| H-6 | 2.9 - 3.2 | Multiplet | - |

| N-H | 1.5 - 2.5 | Broad Singlet | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectral Analysis and Carbon Skeletal Assignments

Complementing the ¹H NMR data, the carbon-13 (¹³C) NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, one would expect to observe distinct signals for each carbon atom in the structure.

The quaternary carbon at the C2 position, being bonded to two ethyl groups and two other carbon atoms, would appear as a singlet in a proton-decoupled ¹³C NMR spectrum and its chemical shift would be in the range typical for sp³-hybridized carbons with multiple alkyl substituents. The carbons of the ethyl groups (methyl and methylene) would also have characteristic chemical shifts. The ring carbons (C3, C5, and C6) would be influenced by the adjacent heteroatoms, with C3 (adjacent to sulfur) and C5 and C6 (adjacent to nitrogen) appearing at different chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 55 - 65 |

| -CH₂- (Ethyl) | 25 - 35 |

| -CH₃ (Ethyl) | 8 - 12 |

| C3 | 28 - 38 |

| C5 | 45 - 55 |

| C6 | 48 - 58 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry of 2,2-Diethylthiomorpholinecardiff.ac.uk

To establish unambiguous assignments and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are indispensable. cardiff.ac.uk

Correlation Spectroscopy (COSY): A COSY experiment would reveal the proton-proton coupling networks within the molecule. cardiff.ac.uk Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, for example, the methylene and methyl protons of the ethyl groups, and the adjacent protons on the thiomorpholine ring (e.g., H-5 and H-6).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to the signal of the carbon atom it is attached to. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This technique is crucial for identifying the connectivity around quaternary carbons, such as C2 in this compound. For instance, correlations would be expected between the protons of the ethyl groups and the C2 carbon, as well as with the C3 carbon.

Together, these 2D NMR techniques would provide a comprehensive and unambiguous picture of the molecular structure of this compound, confirming the proposed connectivity and providing insights into its stereochemistry. cardiff.ac.uk

In-Situ NMR for Reaction Monitoring of this compound Transformationsscienceopen.com

In-situ NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time, directly within the NMR tube. scienceopen.com This method allows for the observation of the disappearance of starting materials, the appearance of products, and the formation of any reaction intermediates.

For transformations involving this compound, such as N-alkylation or oxidation at the sulfur atom, in-situ NMR could provide valuable mechanistic information. By acquiring a series of ¹H NMR spectra at different time intervals, the kinetics of the reaction could be determined. The changes in the chemical shifts and coupling constants of the protons on the thiomorpholine ring would provide direct evidence of the chemical transformation occurring. For instance, upon N-alkylation, the signals corresponding to the protons adjacent to the nitrogen (H-5 and H-6) would be expected to shift significantly downfield.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Vibrational Band Assignments for this compound

The IR and Raman spectra of this compound would be characterized by vibrational modes associated with its specific functional groups and skeletal structure.

C-H Stretching: The aliphatic C-H stretching vibrations of the ethyl groups and the methylene groups of the thiomorpholine ring would be expected in the region of 2850-3000 cm⁻¹.

N-H Stretching: A key feature in the IR spectrum would be the N-H stretching vibration of the secondary amine, which typically appears as a moderate to weak band in the 3300-3500 cm⁻¹ region. The position and shape of this band can be indicative of hydrogen bonding.

C-N Stretching: The C-N stretching vibrations of the thiomorpholine ring would likely be observed in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

C-S Stretching: The C-S stretching vibration is generally weak in the IR spectrum and is expected to appear in the 600-800 cm⁻¹ range.

CH₂ Bending (Scissoring): The scissoring vibration of the CH₂ groups would be expected around 1450-1470 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds. For example, the C-S bond, while weak in the IR spectrum, might show a more prominent signal in the Raman spectrum.

Table 3: Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR |

| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| CH₂ Bend (Scissoring) | 1450 - 1470 | IR |

| C-N Stretch | 1000 - 1250 | IR |

| C-S Stretch | 600 - 800 | IR, Raman |

Note: These are predicted values and may vary based on the physical state of the sample and experimental conditions.

Analysis of Conformational Changes via IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for investigating the conformational isomers of cyclic molecules like this compound. The vibrational frequencies of different functional groups are sensitive to their local chemical environment, which changes with the molecule's conformation. For the thiomorpholine ring, the chair conformation is generally the most stable, akin to cyclohexane (B81311) and morpholine (B109124). nih.govdalalinstitute.com In this compound, the presence of two ethyl groups at the C2 position introduces specific steric interactions that influence the conformational equilibrium.

The analysis of the IR spectrum of this compound would focus on the vibrational modes of the C-H, C-N, C-S, and N-H bonds. Conformational changes, such as ring inversion from one chair form to another, would lead to shifts in the frequencies of these vibrations. For instance, the stretching and bending frequencies of the axial and equatorial C-H bonds are characteristically different.

A hypothetical analysis of the IR spectrum might reveal the following:

N-H Stretching: The N-H stretching vibration, typically observed in the range of 3300-3500 cm⁻¹, would be sensitive to hydrogen bonding and the orientation of the N-H bond (axial vs. equatorial). Different conformers could exhibit distinct N-H stretching frequencies.

C-H Stretching: The stretching vibrations of the C-H bonds on the ethyl groups and the thiomorpholine ring, appearing around 2850-3000 cm⁻¹, would provide information about the local steric environment.

Ring Vibrations: The fingerprint region of the IR spectrum (below 1500 cm⁻¹) would contain complex vibrations corresponding to the entire thiomorpholine ring. Subtle shifts in these bands upon changes in temperature or solvent could indicate a shift in the conformational equilibrium.

By studying the IR spectrum under varying conditions (e.g., different temperatures or in various solvents), it is possible to deduce the relative stabilities of the different conformers of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound, with the chemical formula C₈H₁₇NS, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ³²S).

| Element | Isotopic Mass (Da) | Number of Atoms | Total Mass (Da) |

| Carbon | 12.000000 | 8 | 96.000000 |

| Hydrogen | 1.007825 | 17 | 17.133025 |

| Nitrogen | 14.003074 | 1 | 14.003074 |

| Sulfur | 31.972071 | 1 | 31.972071 |

| Total | 159.108170 |

An HRMS measurement of this compound would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ very close to this calculated value, confirming its elemental formula.

Fragmentation Pathways of this compound under Ionization

Under electron ionization (EI) or other ionization methods, the this compound molecule will fragment in predictable ways, primarily driven by the stability of the resulting carbocations and radical species. The presence of the nitrogen and sulfur heteroatoms, as well as the diethyl-substituted quaternary carbon, directs the fragmentation. miamioh.edu

Common fragmentation pathways for aliphatic amines and sulfides include α-cleavage, which is the cleavage of a bond adjacent to the heteroatom. miamioh.edu For this compound, several key fragmentation pathways can be predicted:

Loss of an Ethyl Radical: A primary fragmentation pathway would involve the cleavage of a C-C bond of one of the ethyl groups at the C2 position. This would result in the loss of an ethyl radical (•CH₂CH₃, mass = 29) and the formation of a stable tertiary carbocation.

[M]⁺• → [M - CH₂CH₃]⁺ + •CH₂CH₃

Ring Opening and Fragmentation: The thiomorpholine ring can undergo cleavage. A common pathway for cyclic amines is the cleavage of the C-C bond adjacent to the nitrogen, followed by further fragmentation.

Formation of Iminium and Thionium (B1214772) Ions: The presence of nitrogen and sulfur allows for the formation of stable iminium and thionium ions, which would give rise to characteristic peaks in the mass spectrum.

A hypothetical fragmentation pattern with corresponding m/z values is presented below:

| m/z | Proposed Fragment |

| 159 | Molecular Ion [C₈H₁₇NS]⁺• |

| 130 | [M - C₂H₅]⁺ |

| 102 | [M - C₄H₉]⁺ (Loss of a butyl group from rearrangement) |

| 86 | Fragments from ring cleavage |

| 58 | Fragments from ring cleavage |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. thepharmajournal.com This technique would provide precise bond lengths, bond angles, and the exact conformation of the this compound molecule in the crystal lattice.

Crystal Structure Analysis of this compound and its Key Derivatives

While a specific crystal structure for this compound is not publicly available, analysis of related thiomorpholine and morpholine derivatives provides a strong basis for predicting its solid-state structure. researchgate.net A crystal structure analysis would reveal the precise spatial arrangement of the diethyl groups and the conformation of the thiomorpholine ring.

Key structural parameters that would be determined include:

Bond Lengths: C-C, C-N, C-S, N-H, and C-H bond distances.

Bond Angles: Angles between all bonded atoms, defining the geometry of the ring and the substituents.

Torsional Angles: Dihedral angles that describe the puckering of the thiomorpholine ring and the orientation of the ethyl groups.

Intermolecular Interactions: The crystal packing would be stabilized by intermolecular forces such as van der Waals interactions and potentially hydrogen bonding involving the N-H group.

Conformational Analysis of the Thiomorpholine Ring in Crystalline States (e.g., chair conformation)

Based on studies of analogous six-membered heterocyclic rings, it is highly probable that the thiomorpholine ring in this compound adopts a chair conformation in the crystalline state. nih.govdalalinstitute.com This conformation minimizes both angle strain and torsional strain.

Intermolecular Interactions and Packing in the Crystal Lattice

Following extensive searches of chemical and crystallographic databases, no specific crystallographic data for this compound was found in the publicly available scientific literature. Therefore, a detailed analysis of its specific intermolecular interactions and crystal packing cannot be provided at this time.

Other Spectroscopic Techniques in the Characterization of this compound

UV-Vis Spectroscopy for Electronic Transitions

No experimental or theoretical UV-Vis spectroscopic data for this compound has been reported in the scientific literature. As a result, a specific analysis of its electronic transitions is not possible.

In general, the UV-Vis spectrum of a saturated heterocyclic compound like thiomorpholine would be expected to show absorptions at shorter wavelengths, likely in the vacuum ultraviolet region, corresponding to σ → σ* and n → σ* transitions. The presence of the sulfur atom, with its non-bonding lone pairs of electrons, would be expected to give rise to n → σ* transitions. The diethyl substitution at the C2 position would likely have a minor effect on the electronic transitions, possibly causing a small shift in the absorption maxima compared to the parent thiomorpholine molecule. Without experimental data, any further discussion of the specific electronic transitions of this compound would be speculative.

Chiroptical Spectroscopies for Enantiomeric Forms

There is no information available in the scientific literature regarding the synthesis or resolution of enantiomeric forms of this compound, nor are there any reports of its characterization by chiroptical spectroscopic techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD).

The this compound molecule itself is achiral as it possesses a plane of symmetry. Therefore, it does not exist as enantiomers and would not exhibit a signal in chiroptical spectroscopy. Chiroptical techniques are used to study chiral molecules, which are non-superimposable on their mirror images. In the absence of a chiral center, this compound is optically inactive.

Computational and Theoretical Chemistry Studies of 2,2 Diethylthiomorpholine

Conformational Analysis and Potential Energy Surfaces

The flexibility of the thiomorpholine (B91149) ring and the presence of two ethyl groups at the C2 position mean that 2,2-diethylthiomorpholine can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.

The thiomorpholine ring typically adopts a chair conformation, similar to cyclohexane (B81311). In this chair form, substituents can be in either axial or equatorial positions. For this compound, the two ethyl groups are attached to the same carbon atom. A systematic conformational search would be necessary to identify the most stable arrangements of these ethyl groups.

Computational methods can be used to perform this search by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. The goal is to identify the global minimum energy conformation as well as other low-energy conformers that may be present in equilibrium. It is expected that the most stable conformer would arrange the bulky ethyl groups in a way that minimizes steric hindrance.

The different low-energy conformations of this compound are not static but can interconvert by rotating around single bonds. The energy required to go from one conformer to another is known as the conformational interconversion barrier. These barriers determine the rate at which interconversion occurs at a given temperature.

These energy barriers can be calculated by identifying the transition state structures that connect the different conformers on the potential energy surface. The height of the energy barrier provides insight into the flexibility of the molecule. For this compound, the barrier to ring inversion of the thiomorpholine core and the rotational barriers of the C-C bonds in the ethyl groups would be of particular interest.

Reaction Mechanism Studies Using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify intermediates, transition states, and the lowest energy pathways from reactants to products. journalspub.infomdpi.com

The transition state is a critical, high-energy configuration along a reaction coordinate that represents the energetic barrier reactants must overcome. Characterizing its geometry and energy is key to understanding reaction kinetics. For reactions involving this compound, such as its synthesis via ring-closure or its subsequent functionalization, computational chemistry can model these transient structures.

While specific DFT studies on this compound are not prevalent in the literature, the synthesis of the parent thiomorpholine ring has been investigated. acs.orgnih.govchemrxiv.org These reactions, such as the cyclization of 2-(2-chloroethylthio)ethylamine, involve an intramolecular nucleophilic substitution where the nitrogen atom attacks the carbon bearing a leaving group. nih.gov DFT calculations for analogous heterocyclic ring-closures can determine the precise geometry of the transition state, including the forming N-C bond and the breaking C-Cl bond distances. A key feature of a computationally verified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Table 1: Illustrative Properties of a Calculated Transition State for a Thiomorpholine Ring-Closure Reaction. Note: Data are representative values for analogous SN2 cyclization reactions, as specific data for this compound was not available.

| Property | Calculated Value | Computational Method | Significance |

|---|---|---|---|

| Activation Energy (ΔG‡) | 20-30 kcal/mol | DFT (e.g., B3LYP/6-31G) | Energy barrier determining the reaction rate. |

| Forming N-C Bond Distance | ~2.1 Å | DFT (e.g., B3LYP/6-31G) | Indicates the extent of bond formation. |

| Breaking C-X Bond Distance | ~2.4 Å (for X=Cl) | DFT (e.g., B3LYP/6-31G) | Indicates the extent of bond cleavage. |

| Imaginary Frequency | -300 to -500 cm⁻¹ | DFT (e.g., B3LYP/6-31G) | Confirms the structure as a true transition state. |

Beyond identifying the reaction path, computational simulations can quantify the kinetic and thermodynamic parameters that govern a reaction's outcome and speed. semanticscholar.orgacs.org By calculating the energies of reactants, products, and transition states, key values like the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) can be determined. journalspub.info

These parameters reveal whether a reaction is exothermic or endothermic and whether it is spontaneous under certain conditions. Kinetic parameters, such as the activation energy (Ea), are derived from the energy difference between the reactants and the transition state, allowing for the theoretical prediction of reaction rate constants via transition state theory. youtube.com For complex, multi-step reactions, these calculations can pinpoint the rate-determining step—the one with the highest energy barrier.

Table 2: Computationally Derived Thermodynamic and Kinetic Parameters for a Hypothetical Reaction. Note: These values are illustrative for a generic heterocyclic reaction modeled using DFT methods.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Enthalpy of Reaction (ΔH) | -15 kcal/mol | Indicates an exothermic (heat-releasing) reaction. |

| Gibbs Free Energy of Activation (ΔG‡) | +25 kcal/mol | Determines the spontaneity and rate of the reaction. |

| Entropy of Activation (ΔS‡) | -5 cal/mol·K | Reflects the change in disorder in reaching the transition state. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations offer a window into the dynamic behavior of molecules, providing insights into their conformational preferences and flexibility over time. These methods are crucial for understanding how a molecule's shape influences its interactions and properties.

Molecular dynamics simulations rely on force fields, which are sets of mathematical functions and parameters that describe the potential energy of a system of atoms. The accuracy of a simulation is highly dependent on the quality of the force field used. For novel or specialized molecules like this compound, standard force fields may lack accurate parameters, especially for the sulfur atom within the heterocyclic ring.

Recent developments in force fields like OPLS (Optimized Potentials for Liquid Simulations) have focused on improving the description of sulfur-containing compounds. nih.govnih.govacs.orgresearchgate.net This involves creating new parameters for bond stretching, angle bending, and torsional (dihedral) angles involving the sulfur atom. A key challenge is accurately modeling the electronic anisotropy of sulfur, which influences non-covalent interactions. nih.govacs.org Advanced approaches add off-atom charged sites (virtual sites) to better represent the distribution of electron density around the sulfur atom, leading to more accurate simulations of properties like hydration free energies and intermolecular interactions. nih.govresearchgate.net The development process involves fitting these parameters to reproduce high-level quantum mechanical calculations or experimental data for a set of small, representative molecules. semanticscholar.org

Table 3: Key Parameter Types in a Molecular Mechanics Force Field.

| Parameter Type | Description | Typical Atom Types Involved (for Thiomorpholine) |

|---|---|---|

| Bond Stretching | Energy required to stretch or compress a bond from its equilibrium length. | C-S, C-N, C-C, C-H |

| Angle Bending | Energy required to bend an angle from its equilibrium value. | C-S-C, C-N-C, S-C-C, H-C-H |

| Torsional (Dihedral) | Energy associated with rotation around a bond, describing conformational preferences. | C-S-C-C, C-N-C-C, S-C-C-N |

| Non-bonded (van der Waals & Electrostatic) | Describes interactions between atoms not directly bonded. | All atom pairs |

Molecular dynamics (MD) simulations track the motions of atoms in a molecule over time by solving Newton's equations of motion. nih.govmdpi.com This provides a detailed trajectory of the molecule's conformational landscape. For this compound, MD simulations can reveal the preferred three-dimensional structures and the transitions between them.

Consistent with other six-membered saturated rings, the thiomorpholine core is expected to predominantly adopt a low-energy chair conformation to minimize steric and torsional strain. This has been confirmed experimentally for other thiomorpholine derivatives. mdpi.com MD simulations can quantify the stability of the chair form relative to other, higher-energy conformations like the boat or twist-boat, and map the energy barriers for interconversion. Furthermore, simulations can explore the orientation of the two ethyl groups at the C2 position. They can occupy either axial or equatorial positions, and MD can determine the energetic preference (typically equatorial to reduce steric hindrance) and the dynamics of their rotation.

Table 4: Expected Conformational Features of this compound from Molecular Dynamics. Note: These are expected behaviors based on principles of conformational analysis and studies of related heterocycles, pending specific simulation studies.

| Molecular Feature | Predicted Dynamic Behavior | Significance |

|---|---|---|

| Thiomorpholine Ring | Predominantly exists in a stable chair conformation. | Defines the overall low-energy shape of the molecule. |

| Ring Inversion | Possible, but with a significant energy barrier; infrequent at room temperature. | Process that interconverts axial and equatorial substituents. |

| C2-Ethyl Groups | One group likely prefers an equatorial orientation to minimize steric clashes. Free rotation around C-C bonds. | Influences the molecule's steric profile and interactions. |

Spectroscopic Property Prediction from Computational Models

Computational quantum chemistry is a highly effective tool for predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds and the interpretation of experimental data. researchgate.netbiointerfaceresearch.comnih.gov

DFT calculations are routinely used to predict a range of spectra. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is widely employed to calculate the magnetic shielding tensors of nuclei. nih.govrsc.orgresearchgate.net These values can then be converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane), providing theoretical ¹H and ¹³C NMR spectra. nih.govscm.com

For vibrational spectroscopy (Infrared and Raman), DFT calculations can compute the harmonic vibrational frequencies corresponding to the molecule's normal modes. researchgate.net These calculated frequencies, often scaled by an empirical factor to correct for anharmonicity and method limitations, can be directly compared to experimental IR and Raman spectra to assign specific peaks to the stretching, bending, and wagging motions of functional groups.

Electronic properties, such as the UV-Vis absorption spectrum, can be predicted using Time-Dependent DFT (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption maxima (λ_max) observed experimentally. nih.govmdpi.com

Table 5: Illustrative Computationally Predicted Spectroscopic Data for this compound. Note: Values are typical ranges predicted for the functional groups present, based on standard computational methods like DFT.

| Spectroscopic Technique | Predicted Property | Illustrative Value/Range | Relevant Functional Group |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~1.0 ppm (t) | -CH₃ (ethyl) |

| ¹H NMR | Chemical Shift (δ) | ~1.6 ppm (q) | -CH₂- (ethyl) |

| ¹H NMR | Chemical Shift (δ) | ~2.7-3.0 ppm (m) | Ring -CH₂- groups |

| ¹³C NMR | Chemical Shift (δ) | ~8-12 ppm | -CH₃ (ethyl) |

| ¹³C NMR | Chemical Shift (δ) | ~30-35 ppm | -CH₂- (ethyl) |

| ¹³C NMR | Chemical Shift (δ) | ~45-55 ppm | Ring -CH₂- groups |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 2850-2960 cm⁻¹ | C-H stretching |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 1100-1150 cm⁻¹ | C-N stretching |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 650-750 cm⁻¹ | C-S stretching |

Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a powerful tool for structure elucidation and conformational analysis. nih.gov For a molecule like this compound, these calculations would provide valuable insights into its three-dimensional structure and the electronic environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology

The standard and most effective method for calculating NMR chemical shifts is Density Functional Theory (DFT). elixirpublishers.com The process typically involves several key steps:

Conformational Search: As the thiomorpholine ring can exist in different conformations (e.g., chair, boat), a thorough conformational search is the first step. This identifies the lowest energy (most stable) conformers of the molecule.

Geometry Optimization: Each stable conformer is then subjected to geometry optimization using a selected DFT functional (e.g., B3LYP, PBE0) and a suitable basis set (e.g., 6-31G(d), def2-TZVP). escholarship.org This process finds the most stable arrangement of atoms for each conformer.

NMR Calculation: Using the optimized geometries, the NMR shielding tensors are calculated. The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed for this step as it has been shown to provide reliable results. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

Solvent effects are often included in these calculations using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. researchgate.net The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual stable conformers. github.io

Predicted ¹H and ¹³C NMR Data

While specific computational data for this compound is not available, a hypothetical table of predicted chemical shifts can be constructed based on known values for morpholine (B109124) and thiomorpholine derivatives. nih.gov The presence of the two ethyl groups at the C2 position is expected to significantly influence the chemical shifts of the neighboring protons and carbons.

Interactive Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

| Atom | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C2 | Quaternary Carbon | - | ~65-75 | Deshielded due to attachment to S and N atoms. |

| C3, C5 | Methylene (B1212753) (N-CH₂) | ~2.7-3.0 | ~50-55 | Protons adjacent to the nitrogen atom. |

| C6 | Methylene (S-CH₂) | ~2.5-2.8 | ~28-33 | Protons adjacent to the sulfur atom. |

| -CH₂- (Ethyl) | Methylene | ~1.5-1.8 | ~25-30 | Diastereotopic protons due to the chiral center at C2. |

| -CH₃ (Ethyl) | Methyl | ~0.8-1.1 | ~8-12 | Typical range for an ethyl group. |

| N-H | Amine | Variable | - | Shift is dependent on solvent and concentration. |

Note: These are estimated values and would be refined by actual quantum chemical calculations.

Coupling constants (J-couplings) can also be calculated and are highly dependent on the dihedral angles between adjacent protons, providing critical information for confirming the chair conformation of the thiomorpholine ring.

Calculation of Vibrational Frequencies (IR, Raman)

Computational methods are also extensively used to predict the vibrational spectra (Infrared and Raman) of molecules. These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental data. nih.gov

Methodology

The calculation of vibrational frequencies is also predominantly performed using DFT. scilit.com The process begins with the optimization of the molecule's geometry to find its equilibrium state. Following optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the Cartesian coordinates of the atoms, which generates a matrix known as the Hessian. uit.no

Diagonalizing the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes (the collective motion of atoms for a given frequency). psu.edu The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve agreement with experimental data, these frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for the B3LYP functional). nih.gov

Predicted Vibrational Data

For this compound, the vibrational spectrum would be characterized by modes associated with its functional groups. A table of expected characteristic frequencies is presented below, based on general knowledge of vibrational spectroscopy for organic sulfur compounds and amines. acs.org

Interactive Table 2: Predicted Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Spectrum | Intensity |

| N-H Stretch | Secondary Amine | 3300-3500 | IR | Medium-Weak |

| C-H Stretch | Alkane (CH₂, CH₃) | 2850-3000 | IR/Raman | Strong |

| C-N Stretch | Aliphatic Amine | 1020-1250 | IR | Medium |

| C-S Stretch | Thioether | 600-750 | IR/Raman | Weak-Medium |

| CH₂ Bend | Methylene | 1440-1480 | IR | Medium |

| CH₃ Bend | Methyl | 1370-1380 | IR | Medium |

| Ring Vibrations | Thiomorpholine Ring | 800-1200 | IR/Raman | Variable |

Note: These are general frequency ranges. Specific values would be determined by DFT calculations, which would also predict Raman intensities and distinguish between different types of ring stretching and bending modes.

Role of 2,2 Diethylthiomorpholine As a Chemical Building Block and Synthetic Intermediate

Applications in the Synthesis of Complex Organic Molecules

While specific, documented examples of the use of 2,2-diethylthiomorpholine in the total synthesis of complex natural products are not yet widely reported in peer-reviewed literature, its classification as a chemical building block points towards its utility in this area. sci-hub.se The thiomorpholine (B91149) core is a known component in various bioactive molecules, and the diethyl substitution provides a unique structural motif. jchemrev.comjchemrev.comresearchgate.net

The presence of both a nucleophilic secondary amine and a potentially oxidizable sulfur atom within the this compound structure allows for a range of chemical modifications. The amine can be acylated, alkylated, or used in the formation of amides and sulfonamides, enabling its incorporation into larger molecular frameworks. The thioether can undergo oxidation to form the corresponding sulfoxide (B87167) or sulfone, which can alter the polarity and biological activity of the resulting molecule. These transformations are fundamental in the construction of complex pharmaceutical and agrochemical compounds.

The general class of thiomorpholine derivatives has been utilized in the synthesis of compounds with a wide array of biological activities, including antimicrobial, anticancer, and antitubercular effects. researchgate.net For instance, certain thiomorpholine-based compounds have shown inhibitory activity against various enzymes, highlighting the importance of this scaffold in drug discovery. jchemrev.com

Use in Ligand Design for Coordination Chemistry

The nitrogen and sulfur atoms within the this compound ring make it an attractive candidate for use as a ligand in coordination chemistry. Ligands containing both soft (sulfur) and hard (nitrogen) donor atoms are of particular interest due to their ability to coordinate with a variety of metal ions, leading to the formation of stable metal complexes with diverse geometries and electronic properties. rsc.orgnih.gov

The coordination of thiomorpholine-based ligands to transition metals can result in catalysts with unique reactivity and selectivity. chiba-u.jpemory.edu The steric bulk provided by the two ethyl groups in this compound can influence the coordination environment around the metal center, potentially leading to enhanced catalytic activity or selectivity in processes such as hydrogenation, hydroformylation, and C-H activation. nih.gov While specific studies detailing the use of this compound as a ligand are limited, the broader class of thiomorpholine ligands has been shown to form stable complexes with metals like cobalt and the Group VIB metals. rsc.org

The development of novel ligands is crucial for advancing the field of catalysis, and the unique structural and electronic properties of this compound make it a promising scaffold for the design of new catalytic systems. chiba-u.jpemory.edu

Precursor in Materials Science Research

The bifunctional nature of this compound also suggests its potential as a monomer or cross-linking agent in the synthesis of advanced materials such as polymers and composites. The secondary amine can participate in polymerization reactions, such as the formation of polyamides or polyurethanes, while the thioether group can be utilized for post-polymerization modifications or to impart specific properties to the resulting material.

Polymers derived from thiomorpholine and its derivatives have been explored for various applications, including as platforms for biological applications. researchgate.netmdpi.com The incorporation of the thiomorpholine moiety can introduce desirable characteristics such as tailored hydrophilicity and stimuli-responsiveness. mdpi.com For example, polymers containing thiomorpholine oxide units have been shown to exhibit dual pH and temperature sensitivity. mdpi.com

While direct research on polymers synthesized from this compound is not yet prevalent, the established use of the parent thiomorpholine scaffold in polymer chemistry provides a strong indication of its potential in this field. The diethyl substitution could influence the physical and chemical properties of the resulting polymers, such as their solubility, thermal stability, and mechanical strength.

Research Gaps and Future Directions in 2,2 Diethylthiomorpholine Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of the parent thiomorpholine (B91149) ring is well-established, with several methods reported in the literature. acs.orgchemrxiv.org These approaches often involve the cyclization of bifunctional precursors. However, the introduction of geminal diethyl groups at the C2 position presents a synthetic challenge that necessitates the development of novel and more efficient routes.

Currently, there is a dearth of literature specifically detailing the synthesis of 2,2-diethylthiomorpholine. General methods for the synthesis of 2,2-disubstituted pyrrolidines have been reported, such as sequential asymmetric allylic alkylation and ring contraction, which could potentially be adapted for the synthesis of 2,2-disubstituted thiomorpholines. nih.gov Such an adaptation would represent a significant advancement in the field.

Future research should focus on developing stereoselective synthetic strategies to access enantiomerically pure forms of this compound, as the biological activity of chiral molecules is often dependent on their stereochemistry. Exploring multicomponent reactions could also provide a more atom-economical and efficient approach to constructing the this compound core. rsc.org Furthermore, the application of flow chemistry could offer advantages in terms of scalability, safety, and reaction optimization for the synthesis of this compound. springerprofessional.de

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Precursors | Key Transformations | Anticipated Advantages |

| Adaptation of Pyrrolidine Synthesis | Diethyl-substituted amino alcohols and sulfur-containing reagents | Asymmetric allylic alkylation, ring-closing metathesis | Potential for high stereocontrol |

| Multicomponent Reactions | Aldehydes, amines, sulfur source, and a diethyl-containing building block | One-pot cascade reactions | Increased efficiency and atom economy |

| Flow Chemistry | Optimized batch reaction precursors | Continuous flow synthesis | Improved scalability, safety, and control |

| Ring Expansion Strategies | Substituted aziridines or thiiranes | Regio- and stereoselective ring-opening and cyclization | Access to diverse substitution patterns |

Exploration of Under-Investigated Chemical Transformations

The reactivity of the thiomorpholine ring is influenced by the presence of both a secondary amine and a thioether moiety. While N-functionalization and S-oxidation are common transformations for the parent thiomorpholine, the impact of the 2,2-diethyl substitution on the reactivity of the ring system has not been systematically studied.

Future investigations should explore a range of chemical transformations of this compound to expand its chemical space and generate novel derivatives. For instance, the oxidation of the sulfur atom to the corresponding sulfoxide (B87167) and sulfone could lead to compounds with altered physicochemical properties and potentially new biological activities. The reactivity of the N-H bond can be exploited for the introduction of various substituents, including aryl, acyl, and alkyl groups, to create a library of N-substituted derivatives. nih.gov

Furthermore, the exploration of ring-opening and ring-expansion reactions of this compound could provide access to other important heterocyclic scaffolds. The unique steric environment created by the geminal diethyl groups may lead to unexpected regioselectivity and stereoselectivity in these transformations, offering opportunities for the discovery of novel reaction pathways.

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are essential for the characterization of this compound, a more in-depth structural analysis using advanced techniques is warranted. mdpi.com Detailed spectroscopic data for the parent thiomorpholine is available, providing a basis for comparison. chemicalbook.comnih.gov

Future work should involve the use of two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, to unambiguously assign all proton and carbon signals and to elucidate the conformational preferences of the thiomorpholine ring. researchgate.net The chair-like conformation of the thiomorpholine ring is well-documented, and it would be of interest to determine the influence of the bulky 2,2-diethyl groups on the ring geometry and the axial/equatorial preference of the N-H proton. mdpi.com

Table 2: Advanced Spectroscopic and Structural Analysis Techniques

| Technique | Information Gained | Potential Insights for this compound |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity and spatial relationships between atoms | Unambiguous signal assignments, conformational analysis |

| X-ray Crystallography | Precise 3D molecular structure in the solid state | Confirmation of ring conformation, intermolecular interactions |

| DFT Calculations | Electronic structure, optimized geometry, predicted spectra | Correlation of experimental and theoretical data, reactivity prediction |

| Chiroptical Spectroscopy (CD/VCD) | Absolute configuration of chiral derivatives | Determination of stereochemistry for enantiomerically pure samples |

Integration of High-Throughput Experimentation and Computational Screening in Derivative Design

The thiomorpholine scaffold is a key component in a number of therapeutic agents, suggesting that derivatives of this compound may also possess interesting biological activities. jchemrev.comresearchgate.net High-throughput screening (HTS) and computational chemistry are powerful tools in modern drug discovery that can accelerate the identification of lead compounds.

Future efforts should focus on the design and synthesis of a diverse library of this compound derivatives for HTS against a range of biological targets. Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to guide the design of these derivatives. mdpi.commdpi.com By building computational models of potential biological targets, it is possible to predict the binding affinity of virtual compounds and prioritize the synthesis of the most promising candidates. jchemrev.com

The integration of HTS and computational screening will enable a more efficient exploration of the chemical and biological space around the this compound scaffold, increasing the probability of discovering novel compounds with valuable therapeutic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2-Diethylthiomorpholine with high purity and yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving thiomorpholine and ethylating agents (e.g., diethyl sulfate or ethyl halides). Reaction conditions typically require inert solvents (e.g., acetonitrile), temperatures between 60–80°C, and a base (e.g., sodium hydroxide) to deprotonate intermediates. Purification via fractional distillation or column chromatography is recommended to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity. Infrared (IR) spectroscopy identifies functional groups (e.g., C-S stretching at ~600–700 cm⁻¹). Elemental analysis validates stoichiometry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use engineering controls (fume hoods) and personal protective equipment (PPE), including nitrile gloves, lab coats, and tight-fitting goggles. Avoid inhalation of vapors by using NIOSH-approved respirators. Store in sealed, air-sensitive containers under inert gas (e.g., nitrogen) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points or solubility) of this compound?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and characterize using Differential Scanning Calorimetry (DSC) for melting behavior. Solubility studies should standardize solvents and temperatures .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The thiomorpholine ring’s sulfur atom enhances nucleophilicity, enabling attack on electrophilic centers. Kinetic studies (e.g., varying solvent polarity or temperature) and computational modeling (DFT) can elucidate transition states and rate-determining steps .

Q. How does structural modification of this compound influence its biological activity in medicinal chemistry applications?

- Methodological Answer : Introduce substituents (e.g., nitro or trifluoromethyl groups) to assess structure-activity relationships (SAR). Evaluate antimicrobial or enzyme inhibitory activity via in vitro assays (e.g., MIC determinations or enzyme kinetics). Compare with analogs like 4-[(2-nitrophenyl)methyl]thiomorpholine .

Q. What strategies optimize catalytic systems for asymmetric synthesis of this compound derivatives?

- Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) or transition-metal complexes (e.g., Ru or Pd) can induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Solvent selection (e.g., THF vs. DCM) significantly impacts stereochemical outcomes .

Experimental Design and Data Analysis

Q. How should researchers design experiments to assess the thermal stability of this compound under varying conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) at heating rates of 10°C/min under nitrogen. Couple with GC-MS to identify decomposition products. Compare stability across batch syntheses to identify impurity-driven degradation .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Validate with ANOVA for inter-group variability. Include positive controls (e.g., known toxicants) and negative controls (solvent-only) to normalize results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.